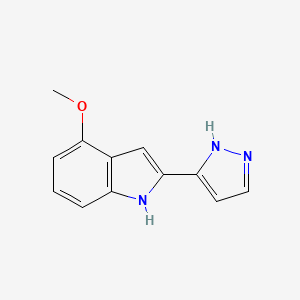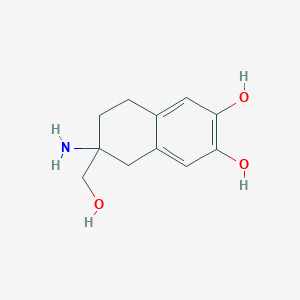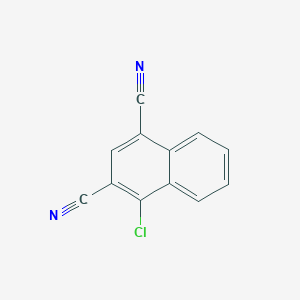![molecular formula C15H17N B11892038 2-Isopropyl-[1,1'-biphenyl]-4-amine](/img/structure/B11892038.png)
2-Isopropyl-[1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected at the [1,1’] position. This particular compound features an isopropyl group at the 2-position and an amine group at the 4-position of the biphenyl structure. Biphenyl derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-[1,1’-biphenyl]-4-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Wurtz–Fittig reaction, which includes the homodimerization of aryl halides in the presence of sodium metal .
Industrial Production Methods
Industrial production of biphenyl derivatives often involves scalable synthesis methods that ensure high yield and purity. The Suzuki–Miyaura coupling reaction is favored for its efficiency and environmental benignity. Additionally, the Ullmann reaction, which involves the coupling of aryl halides with copper catalysts, is also employed in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Amine derivatives and reduced biphenyl compounds.
Substitution: Halogenated, nitrated, and other substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-Isopropyl-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes . The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparaison Avec Des Composés Similaires
2-Isopropyl-[1,1’-biphenyl]-4-amine can be compared with other biphenyl derivatives, such as:
2-Isopropyl-[1,1’-biphenyl]-4-ol: Similar structure but with a hydroxyl group instead of an amine group.
2-Isopropyl-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxyl group at the 4-position.
2-Isopropyl-[1,1’-biphenyl]-4-nitro: Features a nitro group at the 4-position.
The uniqueness of 2-Isopropyl-[1,1’-biphenyl]-4-amine lies in its amine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H17N |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
4-phenyl-3-propan-2-ylaniline |
InChI |
InChI=1S/C15H17N/c1-11(2)15-10-13(16)8-9-14(15)12-6-4-3-5-7-12/h3-11H,16H2,1-2H3 |
Clé InChI |
VDSZANDTVOYAEK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11891974.png)

![5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B11891984.png)






![6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B11892044.png)
